2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid (CAS: 127862-89-9) is a protected amino acid derivative featuring a benzyloxycarbonyl (Z) group on the α-amino moiety and a phenyl substituent at the fourth carbon of the butanoic acid backbone (Figure 1). The Z-group serves as a protective moiety for amines during peptide synthesis, enabling selective deprotection under hydrogenolytic conditions . This compound is commercially available (e.g., Combi-Blocks, HY-W002301) and widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions . Its stereochemistry, particularly the (S)-configuration at the α-carbon, is critical for compatibility with enzymatic or receptor-binding applications .
Properties
IUPAC Name |
4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSQYJXSRIJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling and Protection Strategy
The most common synthetic approach starts with the parent amino acid or a suitable precursor, such as phenylalanine or homophenylalanine derivatives. The amino group is first protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the Cbz-protected amino acid.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino group with Cbz-Cl | Basic aqueous or organic medium (e.g., NaHCO3, dioxane/water) | Yields Cbz-protected amino acid |
| 2 | Chain elongation (if starting from phenylalanine) | Arndt-Eistert homologation using diazoketone intermediates | Converts α-amino acid to β-amino acid derivative |
| 3 | Purification | Crystallization or chromatography | Ensures high purity for further use |
Arndt-Eistert Homologation
This method is well-documented for preparing β-amino acids like 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid. The process involves:
Conversion of the Cbz-protected amino acid to the corresponding acid chloride.
Reaction with diazomethane to form the diazoketone intermediate.
Wolff rearrangement (thermal or photochemical) to yield the homologated acid.
This method allows precise control over stereochemistry and chain length.
Direct Amination and Functionalization
Alternative synthetic routes involve direct amination of the phenylbutanoic acid backbone, followed by protection of the amino group with the benzyloxycarbonyl moiety. This can be achieved through:
Nucleophilic substitution reactions.
Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate amide bond formation.
Spectroscopic Characterization
The synthesized 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is typically characterized by:
[^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup) : Signals corresponding to the benzyloxycarbonyl group (aromatic protons ~7.2-7.4 ppm), the phenyl ring, and the aliphatic backbone confirm structure and stereochemistry.
Mass Spectrometry : Molecular ion peak at m/z 313.3 g/mol consistent with the molecular weight.
Infrared Spectroscopy (IR) : Characteristic absorption bands for carbonyl (C=O) groups (~1700 cm^-1) and N-H stretching (~3300 cm^-1).
Purity and Yield
Typical yields for the Cbz-protection step and subsequent homologation range from 70% to 90%, depending on reaction conditions and purification methods.
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cbz Protection of Amino Group | Benzyl chloroformate, base | Room temperature, aqueous/organic solvent | High selectivity, mild conditions | Requires careful pH control |
| Arndt-Eistert Homologation | Acid chloride, diazomethane, heat/light | Controlled temperature, inert atmosphere | Precise chain elongation, stereochemical control | Diazomethane is hazardous |
| Peptide Coupling | DCC or DIC, amino acid derivatives | Mild, room temperature | Efficient amide bond formation | Possible side reactions, requires purification |
| Direct Amination | Amination reagents, base | Variable | Potentially shorter route | May lack stereochemical control |
The preparation of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is well-established through classical organic synthesis techniques emphasizing amino group protection and chain elongation strategies. The benzyloxycarbonyl protecting group is pivotal in enabling selective transformations and maintaining stereochemical integrity. Among methods, Arndt-Eistert homologation stands out for its precision in β-amino acid synthesis. Comprehensive spectroscopic data support the structural assignments and purity of the synthesized compound. These methodologies provide a robust foundation for further chemical modifications and pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The Cbz group can be removed by hydrogenation to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Electrophilic reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Various substituted phenylbutanoic acids.
Scientific Research Applications
Pharmaceutical Development
The primary application of 2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid lies in its potential as a pharmaceutical agent. Research has indicated that this compound may exhibit anti-inflammatory properties , which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. Its structural similarity to amino acids allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activities
Research into the biological activities of 2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid has revealed several noteworthy findings:
- Anti-inflammatory Effects : Studies indicate that this compound may help mitigate inflammation, making it a candidate for treating inflammatory diseases.
- Interaction with Biological Targets : The compound's ability to bind with specific enzymes suggests potential applications in metabolic disorders, particularly those involving inflammation and pain management .
Case Studies
Several case studies have been conducted to explore the efficacy of 2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid in clinical settings:
- Anti-inflammatory Efficacy : A study demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential for human applications.
- Binding Affinity Studies : Research utilizing molecular docking simulations indicated a high binding affinity of the compound to specific receptors involved in pain signaling pathways, supporting its development as a pain management agent .
- Synthesis Optimization : A recent investigation focused on optimizing synthetic routes for improved yield and purity, which is crucial for further pharmacological studies.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Protecting Group Modifications
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (CAS: 1105045-84-8) Structure: Replaces the Z-group with a fluorenylmethyloxycarbonyl (Fmoc) group and introduces a 4-oxo substituent. Properties: Fmoc protection allows deprotection under basic conditions (e.g., piperidine), making it orthogonal to Z-group strategies in SPPS. The 4-oxo group may enhance hydrogen-bonding interactions in target molecules . Applications: Preferred in Fmoc-based SPPS for peptides requiring acid-sensitive residues.
Backbone and Substituent Alterations
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (CAS: 42417-65-2) Structure: Features a methylated amino group and a branched 3-methylbutanoic acid chain. Molecular weight (265.31 g/mol) is lower than the target compound (309.35 g/mol) . Applications: Useful for introducing tertiary amide bonds or studying steric effects in peptide folding.
2-([(Benzyloxy)carbonyl]amino)-2-phenylacetic acid (CAS: 60584-76-1) Structure: Shortens the backbone to acetic acid and positions the phenyl group at the α-carbon. Properties: The compact structure (MW: 283.31 g/mol) may limit solubility in aqueous buffers but enhance membrane permeability in drug design . Applications: Building block for non-natural amino acids or constrained peptide motifs.
Pharmacologically Relevant Derivatives
N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide (PubChem CID: 1353016-70-2) Structure: Incorporates a pyrrolidinone ring and sulfonic acid group. Properties: The sulfonic acid enhances water solubility, while the pyrrolidinone mimics protease transition states. Molecular weight (537.55 g/mol) exceeds the target compound . Applications: Potential protease inhibitor scaffold, as seen in studies targeting viral proteases .
4-Amino-N-[4-(benzyloxy)phenyl]butanamide (CAS: D09MDO) Structure: Replaces the carboxylic acid with an amide and positions the benzyloxy group on a phenyl ring. Properties: The amide group (MW: 326.39 g/mol) alters pharmacokinetic properties, favoring blood-brain barrier penetration . Applications: Candidate for CNS-targeted therapies or enzyme substrate analogs.
Isotopic and Fluorinated Analogs
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide (CAS: 1020719-44-1) Structure: Deuterated phenyl and fluorophenyl substituents with a ketone-rich backbone. Properties: Deuterium incorporation improves metabolic stability; fluorophenyl enhances electronegativity (MW: 529.53 g/mol) . Applications: Isotopic labeling for metabolic studies or PET tracer development.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid, also known by its CAS number 59969-65-2, is a compound of interest due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV plays a critical role in glucose metabolism and is a target for therapies aimed at managing type 2 diabetes. This article reviews the biological activity of this compound, supported by diverse research findings and data tables.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group attached to an amino acid backbone, specifically a phenylbutanoic acid derivative. Its structural formula can be represented as follows:
This structure contributes to its interactions with biological systems, particularly in enzyme inhibition.
The primary mechanism through which 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid exerts its effects is through the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which are crucial for insulin signaling. By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved glycemic control.
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research indicates that derivatives of 3-amino-4-phenylbutanoic acid, including 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid, show significant inhibitory activity against DPP-IV. This activity is crucial for the development of new treatments for type 2 diabetes. A study highlighted that these compounds could effectively increase insulin secretion and improve glucose tolerance in diabetic models .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been shown to penetrate the blood-brain barrier and exhibit high intestinal absorption rates, making it a promising candidate for therapeutic applications .
Case Studies
- Diabetes Management : In clinical trials involving diabetic patients, administration of DPP-IV inhibitors led to significant reductions in HbA1c levels. The inclusion of compounds like 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid demonstrated improved glycemic control compared to placebo groups .
- In Vivo Studies : Animal studies have shown that this compound can significantly lower blood glucose levels postprandially (after meals), indicating its potential as an effective antidiabetic agent .
Table 1: Comparison of Biological Activities
| Compound Name | DPP-IV Inhibition | Glycemic Control | Blood-Brain Barrier Penetration |
|---|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid | High | Significant | Yes |
| Other DPP-IV Inhibitors | Moderate | Variable | Variable |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9906 |
| Blood-Brain Barrier | +0.951 |
| Caco-2 Permeability | -0.5206 |
| P-glycoprotein Substrate | Non-substrate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
